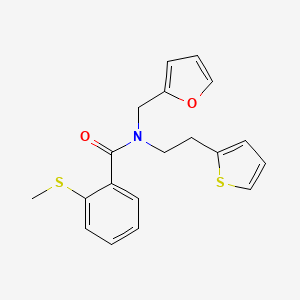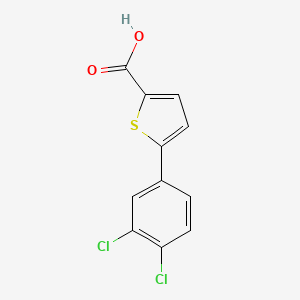
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H6Cl2O2S and a molecular weight of 273.14 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is 1S/C11H6Cl2O2S/c12-7-2-1-6 (5-8 (7)13)9-3-4-10 (16-9)11 (14)15/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is a powder . Its molecular weight is 273.14 .科学的研究の応用
Synthesis and Chemical Reactivity
The preparation of thiophene derivatives and their chemical transformations highlight the versatility of thiophene-based compounds in organic synthesis. Studies such as those by Corral and Lissavetzky (1984) demonstrate the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various thiophene derivatives through halogenation and subsequent reactions, showcasing the potential of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid as an intermediate for further chemical synthesis (Corral & Lissavetzky, 1984).
Metal-Organic Frameworks (MOFs)
The construction of thiophene-based MOFs for environmental sensing and pollutant removal applications is another significant area of research. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks capable of luminescence sensing and effective pesticide removal. These findings suggest the potential utility of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid in developing materials for environmental monitoring and remediation (Zhao et al., 2017).
Organic Semiconductors
Research into the design and synthesis of organic semiconductors incorporates thiophene derivatives for applications in electronics. Yin et al. (2022) described the synthesis of an organic semiconductor that shows promise in doping with protonic acid, suggesting applications in creating conductive materials with broad absorption in the near-infrared range, which could be relevant for the development of new electronic devices (Yin et al., 2022).
Catalysis and Synthetic Methodologies
Thiophene derivatives are also pivotal in catalysis and synthetic methodologies. For instance, the Suzuki-Miyaura coupling reaction facilitated by copper for the preparation of thiophene-2-carboxaldehydes, as reported by Hergert et al. (2018), demonstrates the compound's role in forming diverse structures through C-C couplings, highlighting its significance in synthetic organic chemistry (Hergert et al., 2018).
Antimicrobial Applications
Moreover, the synthesis of thiophene derivatives for antimicrobial purposes, as explored by Benneche et al. (2011), shows the potential of these compounds in developing new antimicrobial agents, suggesting that 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid could serve as a precursor for such applications (Benneche et al., 2011).
Safety and Hazards
特性
IUPAC Name |
5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2S/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQYQNEMXQJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
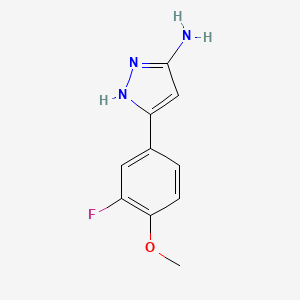
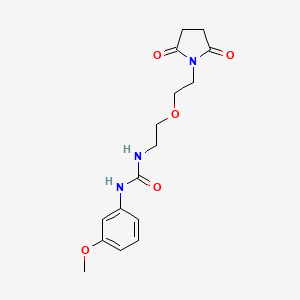
![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
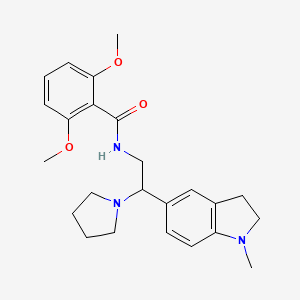
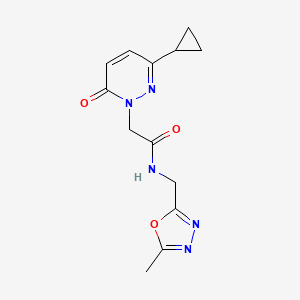
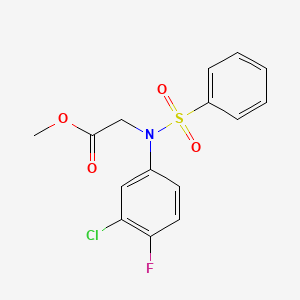
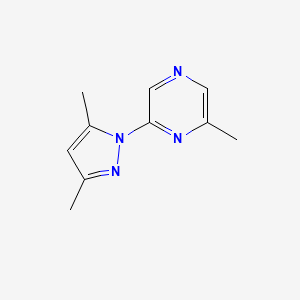
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
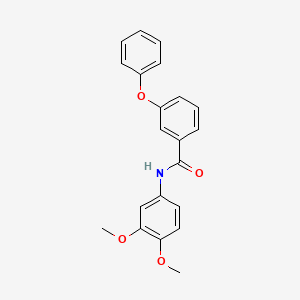
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
